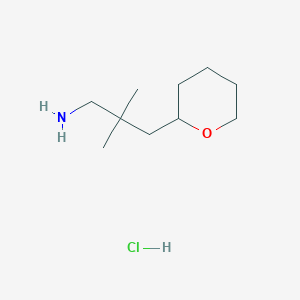
2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride
Vue d'ensemble
Description
“2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound in the public domain.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H21NO.ClH/c1-10(2,8-11)7-9-3-5-12-6-4-9;/h9H,3-8,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Applications De Recherche Scientifique
Pharmaceutical Testing
2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . This compound’s consistent purity and structure are crucial for ensuring accurate results in pharmacological assays, where it may serve as a control or comparison standard for new therapeutic agents.
Chemical Synthesis
In the field of chemical synthesis, this compound is a valuable building block. It can be used to synthesize a variety of complex molecules due to its reactive amine group, which can undergo various chemical reactions such as alkylation, acylation, and condensation .
Material Science
Researchers in material science may explore the use of 2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride in the development of new materials. Its molecular structure could be key in creating polymers with unique properties, potentially leading to innovations in biodegradable materials or novel coatings .
Bioconjugation
This compound may have applications in bioconjugation, where it can be used to attach biomolecules to one another or to solid supports. The amine group in its structure is particularly useful for forming stable amide bonds with carboxylic acid groups on proteins or other biological targets .
Proteomics
In proteomics, 2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride could be employed in the modification of peptides and proteins. Such modifications can enhance the stability, solubility, or biological activity of peptides used in research and therapeutic applications .
Enzyme Substrate Studies
The compound’s structure suggests potential use as an enzyme substrate in biochemical assays. By studying its interactions with various enzymes, researchers can gain insights into enzyme specificity and kinetics, which is valuable for understanding biological processes and developing enzyme inhibitors .
Safety and Hazards
Propriétés
IUPAC Name |
2,2-dimethyl-3-(oxan-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,8-11)7-9-5-3-4-6-12-9;/h9H,3-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETVGSVJZYAQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCO1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(oxan-2-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)




![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)





![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)